molecular formula C16H13NO3 B1613132 1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID CAS No. 300365-79-1

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID

Cat. No.: B1613132
CAS No.: 300365-79-1
M. Wt: 267.28 g/mol
InChI Key: KBXWLAQHWUNMMX-UHFFFAOYSA-N
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Description

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, has a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the carboxylic acid group and the methoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

For example, a typical synthetic route might involve the following steps:

    Formation of the Indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Carboxylic Acid Group: This can be done through a carboxylation reaction, where the indole core is treated with carbon dioxide in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step can involve a Friedel-Crafts alkylation, where the indole core reacts with a methoxyphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1h-imidazole-2-carboxylic acid: This compound has a similar structure but contains an imidazole ring instead of an indole ring. It may have different biological activities and chemical properties.

    1-(4-Methoxyphenyl)-1h-indole-3-carboxylic acid: This compound has the carboxylic acid group attached to the 3-position of the indole ring instead of the 2-position. This structural difference can influence its reactivity and biological effects.

The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-13-8-6-12(7-9-13)17-14-5-3-2-4-11(14)10-15(17)16(18)19/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXWLAQHWUNMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625420
Record name 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300365-79-1
Record name 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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COC(=O)c1cc2ccccc2n1-c1ccc(OC)cc1
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Synthesis routes and methods II

Procedure details

To a solution of 3 g 1-(4-Methoxy-phenyl)-1H-indole-2-carboxylic acid methyl ester in 50 ml THF, 10 ml water and 0.58 g lithium hydroxide monohydrate were added. After stirring for 2 h at 60° C. the reaction was cooled to RT. The mixture was acidified with half concentrated hydrochloric acid and the precipitate was collected by filtration and was washed with 10 ml water The product was obtained as a white solid which was dried under reduced pressure. Yield: 520 mg.
Name
1-(4-Methoxy-phenyl)-1H-indole-2-carboxylic acid methyl ester
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3 g
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reactant
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lithium hydroxide monohydrate
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0.58 g
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50 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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